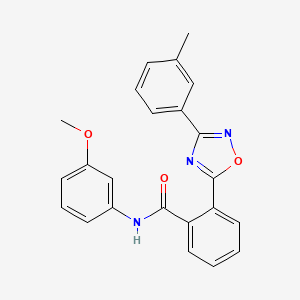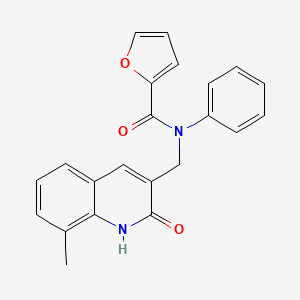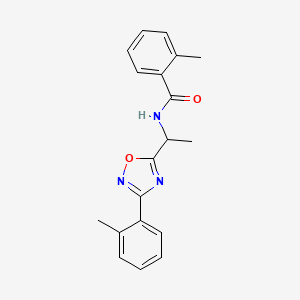
N-(1-phenylethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, commonly known as PTEP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTEP belongs to the class of pyridine-based compounds and is known for its ability to modulate the activity of certain receptors in the brain. In
Mecanismo De Acción
PTEP acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity in response to glutamate binding. This results in increased signaling through the mGluR5 pathway, which has been implicated in various physiological and pathological processes in the brain. PTEP has been shown to enhance synaptic plasticity, which is important for learning and memory. It also has anti-inflammatory effects and can reduce oxidative stress, which are important factors in neurodegenerative diseases.
Biochemical and Physiological Effects
PTEP has been shown to have a variety of biochemical and physiological effects in the brain. It enhances synaptic plasticity, which is important for learning and memory. It also has anti-inflammatory effects and can reduce oxidative stress, which are important factors in neurodegenerative diseases. PTEP has been shown to increase the release of the neurotransmitter dopamine in the brain, which is involved in reward and motivation. It also has anxiolytic and antidepressant properties, which may be due to its effects on the mGluR5 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTEP is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of PTEP is its relatively low potency compared to other mGluR5 modulators. This can make it difficult to achieve therapeutic effects at low doses, which may limit its clinical utility.
Direcciones Futuras
Future research on PTEP could focus on optimizing its pharmacological properties to improve its potency and selectivity for the mGluR5 receptor. It could also investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, further studies could explore the underlying mechanisms of PTEP's effects on synaptic plasticity, dopamine release, and anti-inflammatory and antioxidant pathways.
Métodos De Síntesis
The synthesis method for PTEP involves a multi-step process that includes the reaction of 2-bromo-5-chloropyridine with p-tolylhydrazine, followed by the reaction of the resulting compound with phenethylamine and 1,2-dibromoethane. The final compound is then purified using column chromatography. The purity and yield of PTEP can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
PTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. PTEP has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been shown to have antidepressant and anxiolytic properties in animal models of depression and anxiety.
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-10-12-18(13-11-15)20-25-22(27-26-20)19-9-6-14-23-21(19)24-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORRIMYBZUWOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)


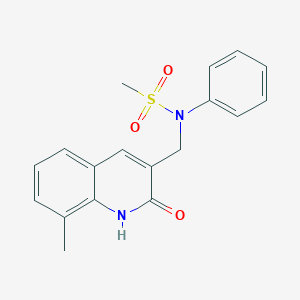
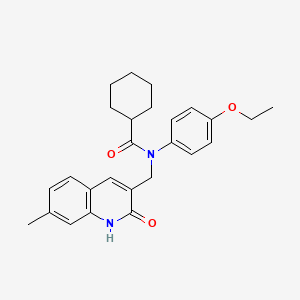
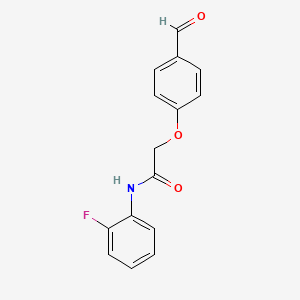
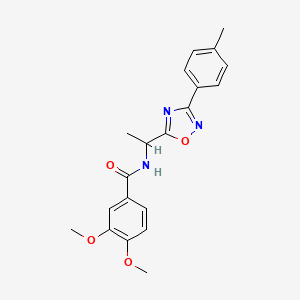
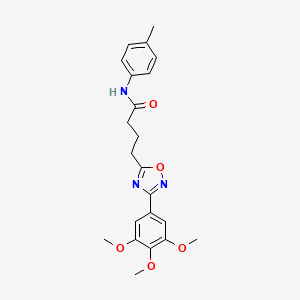
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
